molecular formula C9H8N2O B3030422 3-Aminoquinolin-8-OL CAS No. 90417-17-7

3-Aminoquinolin-8-OL

Cat. No. B3030422
CAS RN: 90417-17-7
M. Wt: 160.17
InChI Key: CHYHTAKZXPWRHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminoquinoline derivatives has been a subject of interest due to their chemical properties and potential applications. One method for synthesizing hydrogenated derivatives of 3-aminoisoquinolines involves reactions with electrophilic and nucleophilic agents, as well as oxidation and reduction processes . Another approach for the synthesis of 3-aminoquinolines is demonstrated using N-sulfonyl-1,2,3-triazoles and o-acylaniline derivatives. This method includes the generation of C-C and C-N bonds through the insertion of rhodium azavinyl carbenoid into a N-H bond followed by cyclization and aromatization, which shows good functional group tolerance and the potential for further derivatization .

Molecular Structure Analysis

The molecular structure of 8-aminoquinoline derivatives has been studied using various techniques. X-ray crystallography has revealed that 8-aminoquinoline forms a three-center hydrogen bond, with a major component being the intramolecular hydrogen bond and a minor component being the intermolecular hydrogen bond . This finding is supported by vibrational studies, such as IR and Raman spectroscopy, which indicate the non-equivalence of the two NH bonds in the NH2 group and the weakness of the hydrogen bridge .

Chemical Reactions Analysis

3-Aminoquinoline derivatives undergo a variety of chemical reactions. The regioselective synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes has been achieved using iodine monobromide as a catalyst. This process involves tandem reactions that form two new C-C bonds and cleave one C-C bond in a single step, under metal- and oxidant-free conditions . Additionally, 2-aminoquinazolin-4(3H)-one has been reported as an organocatalyst for the activation of aldehydes, facilitating the synthesis of tertiary amines and allowing for the derivatization of pharmaceutical compounds like ciprofloxacin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminoquinoline derivatives are influenced by their molecular structure. For instance, cadmium complexes containing 8-aminoquinoline ligands exhibit distorted octahedral coordination geometry and form various structural motifs, such as 2-D layered structures and 1-D coordination polymers, through intermolecular hydrogen bonding interactions. These complexes are noted for their green luminescence, which is attributed to L'LCT (ligand-to-ligand charge transfer) transitions, as supported by DFT and TDDFT calculations .

Scientific Research Applications

1. Antimalarial Therapy

3-Aminoquinolin-8-OL, as a part of the 8-aminoquinoline family, has been extensively studied for its role in antimalarial therapy. The development and use of 8-aminoquinolines, including drugs like primaquine, have significantly contributed to the treatment of latent malaria. These compounds have been pivotal in addressing both the blood and tissue stages of malaria parasites, making them crucial in the fight against this disease (Baird, 2019).

2. Pharmacological Developments

The pharmacological properties of 8-aminoquinolines, including those related to this compound, have been the subject of significant research. These studies have focused on understanding the antimalarial activity of these compounds and their modes of action. Such research has been fundamental in the development of new drugs and treatment strategies against malaria (Grewal, 1981).

3. Role in Synthesis and Bioactivity Studies

This compound derivatives have been synthesized and studied for their potential anticancer and antiviral activities. The synthesis of 8-aminoquinoline amides, for instance, has opened avenues for exploring their applications in bioactivity studies, especially in the context of cancer and viral infections (Kroškins et al., 2022).

4. Application in Biosensing and Bioimaging

The utility of 8-aminoquinolines in the development of biosensors and bioimaging agents has been explored. For example, 8-aminoquinoline-based sensors have demonstrated efficacy in detecting metal ions in aqueous solutions and living cells. This research underlines the potential of this compound derivatives in analytical chemistry and biological studies (Huang et al., 2014).

5. Exploration of Mechanisms of Toxicity and Efficacy

Research has delved into the mechanisms of toxicity and efficacy of 8-aminoquinolines. This includes studies on how these compounds interact with human enzymes, such as monoamine oxidases, which are crucial for understanding their metabolic pathways and potential side effects. Such research is vital for developing safer and more effective therapeutic agents (Chaurasiya et al., 2012).

Mechanism of Action

Target of Action

3-Aminoquinolin-8-OL, a derivative of 8-Hydroxyquinoline (8-HQ), exhibits a wide range of biological activities .

Mode of Action

It’s known that 8-hq derivatives, which this compound is a part of, exhibit antimicrobial, anticancer, and antifungal effects . These compounds interact with their targets, leading to changes that result in these biological activities.

Biochemical Pathways

It’s known that 8-hq derivatives have been used as auxiliary chelating directing groups to assist c–h functionalization/activation . This suggests that this compound may influence pathways involving C–H bond activation/functionalization.

Pharmacokinetics

It’s known that 8-aminoquinolines, a related group of compounds, have been tested for anti-malaria activity . Primaquine, an 8-aminoquinoline, has a short elimination half-life of 6 hours . This could provide some insight into the potential pharmacokinetic properties of this compound.

Result of Action

It’s known that 8-hq derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that this compound may have similar effects.

Action Environment

It’s known that the physical and chemical properties of the quinoline parent ring can be significantly changed by linking different substituents onto it . This suggests that the action of this compound may be influenced by its chemical environment.

Safety and Hazards

While specific safety and hazard information for 3-Aminoquinolin-8-OL is not available in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

3-aminoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYHTAKZXPWRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738959
Record name 3-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90417-17-7
Record name 3-Amino-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90417-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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